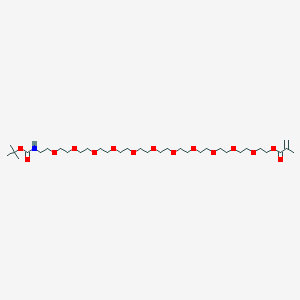

2-methyl-acrylate-PEG12-amine-Boc

説明

BenchChem offers high-quality 2-methyl-acrylate-PEG12-amine-Boc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-acrylate-PEG12-amine-Boc including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H63NO15/c1-30(2)31(35)48-29-28-47-27-26-46-25-24-45-23-22-44-21-20-43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-34-32(36)49-33(3,4)5/h1,6-29H2,2-5H3,(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMTYYSMHWJVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H63NO15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Engineering in Bioconjugation: The Strategic Advantage of Discrete PEG12 Spacers

Executive Summary: The Shift to Monodispersity

In the early eras of bioconjugation, polyethylene glycol (PEG) was treated as a commodity polymer—a "cloud" of varying chain lengths used primarily to mask immunogenicity or increase hydrodynamic radius. Today, that paradigm has shifted.[1] In the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is no longer a passive spacer; it is a structural component that dictates pharmacokinetics (PK) and pharmacodynamics (PD).

This guide focuses on Discrete PEG12 (dPEG®12) , a specific spacer length (approx. 45–50 Å) that has emerged as a "Goldilocks" standard in modern drug design. Unlike polydisperse mixtures, discrete PEG12 offers a single molecular weight, eliminating batch-to-batch variability and simplifying the Chemistry, Manufacturing, and Controls (CMC) process required by regulatory bodies like the FDA and EMA.

The Physics & Chemistry of Discrete PEG12

The "Cloud" vs. The "Ruler"

Traditional PEG is synthesized via polymerization, resulting in a Gaussian distribution of chain lengths. A "PEG 600," for instance, is a mixture where the average molecular weight is 600 Da, but individual chains may vary significantly.

Discrete PEG12 is synthesized via step-wise organic chemistry. Every single molecule has exactly 12 ethylene oxide units.

-

Formula:

-

Molecular Weight Precision: Monodisperse (PDI = 1.0).[2]

-

Length: Approximately 45–50 Å (inclusive of standard conjugation end-groups).

Why Length Matters

In bioconjugation, distance is function.[3]

-

Too Short (< 20 Å): The payload may be buried in the protein's hydration shell or cause steric clashes, preventing receptor binding.

-

Too Long (> 100 Å): The linker becomes "floppy," increasing the entropic cost of binding (in PROTACs) or causing the linker to wrap around the protein, masking epitopes (in ADCs).

-

PEG12 (~45 Å): Provides sufficient reach to exit the solvent shell of a monoclonal antibody (mAb) or bridge an E3 ligase to a target protein, without introducing excessive hydrodynamic drag.

Visualization: Analytical Clarity

The following diagram illustrates the mass spectrometry difference between polydisperse and discrete PEG. This clarity is crucial for verifying Drug-Antibody Ratio (DAR).

Figure 1: Analytical comparison. Polydisperse PEGs create complex mass spectra that obscure the drug load distribution, whereas PEG12 yields a single, definable peak.

Functional Applications: ADCs and PROTACs

Antibody-Drug Conjugates (ADCs)

Hydrophobic payloads (e.g., PBD dimers, MMAE) often cause the antibody to aggregate, leading to rapid clearance by the liver.

-

The PEG12 Solution: A PEG12 spacer is sufficiently hydrophilic to solvate the hydrophobic drug, masking its hydrophobicity from the solvent. This preserves the antibody's colloidal stability.

-

Mechanism: The discrete nature prevents the "tail" effects of high-molecular-weight PEGs, which can block the antibody's Complementarity-Determining Regions (CDRs).

PROTACs: The Zone of Ubiquitination

PROTACs require a linker to span the gap between the Target Protein and the E3 Ligase.[4]

-

Ternary Complex Stability: If the linker is too short, the proteins clash. If too long, the complex is loose, and ubiquitin transfer is inefficient.

-

Empirical Optimization: PEG12 is frequently the starting point for library generation because it covers the median distance required for many E3-Target pairs (e.g., Cereblon-BRD4).

Experimental Protocol: Heterobifunctional Conjugation

Workflow: Conjugating a drug payload to an antibody using an NHS-PEG12-Maleimide linker.

Objective: Create a stable Thioether linkage between antibody cysteines and the linker, while attaching the payload via amine chemistry (or vice versa, depending on payload availability). Note: This protocol assumes the linker is first attached to the amine-containing payload, then to the antibody thiol.

Materials

-

Linker: NHS-PEG12-Maleimide (BroadPharm/ThermoFisher).

-

Buffer A: Anhydrous DMSO or DMF (Dry is critical for NHS stability).

-

Buffer B: PBS, pH 7.2, 5 mM EDTA (EDTA prevents metal-catalyzed oxidation of thiols).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[]

Step-by-Step Methodology

| Step | Action | Critical Technical Insight |

| 1. Activation | Dissolve Payload (Amine) in Buffer A. Add NHS-PEG12-Maleimide (1.5 - 2.0 equivalents). | Moisture Control: NHS esters hydrolyze rapidly in water. Use dry solvent. The 1.5x excess ensures all payload is converted. |

| 2. Incubation | React for 1-2 hours at RT. Monitor via HPLC/LC-MS. | Verification: Look for the mass shift corresponding to +Linker -NHS leaving group. |

| 3. Purification (Interim) | Purify Payload-PEG12-Maleimide via Prep-HPLC. Lyophilize. | Purity: Removing unreacted NHS-linker prevents crosslinking the antibody to itself later. |

| 4. Antibody Prep | Reduce Antibody inter-chain disulfides using TCEP (2.5 equivalents) in Buffer B for 30 mins at 37°C. | Stoichiometry: TCEP is preferred over DTT as it does not require removal before maleimide addition (unlike DTT). |

| 5. Conjugation | Add Purified Payload-PEG12-Maleimide (5-8 equivalents per mAb) to the reduced Antibody. | pH Sensitivity: Maintain pH 7.0–7.5. Above pH 8.0, maleimides hydrolyze or react with lysines (off-target). |

| 6. Quenching | After 1 hour, add excess N-Acetylcysteine. | Safety: Caps any unreacted maleimides to prevent reaction with blood thiols (albumin) in vivo. |

Workflow Diagram

Figure 2: The convergent synthesis workflow. Pre-conjugating the linker to the small molecule payload (Intermediate) allows for cleaner analytics before the valuable antibody is introduced.

Troubleshooting & Optimization

As a Senior Scientist, I often see protocols fail due to subtle environmental factors. Here is how to self-validate your system:

The "Hydrolysis Trap"

-

Symptom: Low conjugation efficiency despite correct stoichiometry.

-

Cause: The NHS ester hydrolyzed before reacting with the amine.

-

Fix: Dissolve the NHS-PEG12-linker immediately before use.[6] Do not store it in DMSO for days. If the NHS peak disappears on LC-MS (mass -115 Da) but no product forms, moisture is the culprit.

The "Maleimide Ring Opening"

-

Symptom: Product forms but degrades over time or shows multiple peaks.

-

Cause: High pH (> 8.0) causes the maleimide ring to open (hydrolyze) into a succinamic acid derivative, which is non-reactive toward thiols or creates a heterogeneous product.

-

Fix: Strictly control pH at 7.0–7.5.

Aggregation

-

Symptom: Hazy solution or high molecular weight aggregates on SEC-HPLC.

-

Cause: The payload is too hydrophobic, even for PEG12.

-

Fix: While PEG12 is robust, extremely hydrophobic payloads (e.g., certain PBDs) may require "Branched" discrete PEGs (e.g., PEG12x3) or co-solvents (10% propylene glycol) during conjugation.

References

-

AxisPharm. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG. Retrieved from [Link]

Sources

The Architect’s Guide to 2-Methyl-Acrylate in PEG Hydrogel Formation

Strategic Abstract

In the landscape of bio-functional materials, Poly(ethylene glycol) (PEG) hydrogels stand as the gold standard for inert, tunable scaffolds. However, the "blank slate" nature of PEG requires functionalization to form networks. The 2-methyl-acrylate group (commonly referred to as methacrylate ) is the critical engine in this transformation. Unlike its acrylate cousin, the 2-methyl-acrylate moiety introduces a methyl group at the

Molecular Architecture: The "Methyl" Advantage

The choice between an acrylate and a 2-methyl-acrylate (methacrylate) end-group is not trivial; it dictates the processing window and the final material fate.

Chemical Structure & Steric Hindrance

The 2-methyl-acrylate group consists of a vinyl group where the hydrogen on the

-

Acrylate:

(Fast kinetics, higher hydrolysis rate) -

2-Methyl-Acrylate:

(Slower kinetics, enhanced stability)

Mechanistic Impact: The

Comparative Analysis: Acrylate vs. 2-Methyl-Acrylate

| Feature | Acrylate (PEG-DA) | 2-Methyl-Acrylate (PEG-DMA) | Impact on Application |

| Reactivity ( | High ( | Moderate (~ | Methacrylates offer longer working times and lower exotherms. |

| Hydrolytic Stability | Low (Weeks to Months) | High (Months to Years) | PEG-DMA is superior for long-term implants (e.g., cartilage). |

| Oxygen Inhibition | High Sensitivity | Reduced Sensitivity | Methacrylates are easier to cure in ambient air conditions. |

| Mechanical Nature | Often Brittle | Tougher / More Ductile | Methyl group disrupts packing, potentially reducing brittleness. |

Mechanism of Gelation: Free Radical Photopolymerization

The formation of a PEG-dimethacrylate (PEGDMA) hydrogel is a chain-growth polymerization process driven by free radicals.

The Kinetic Cascade

-

Initiation: A photoinitiator (e.g., LAP or Irgacure 2959) absorbs light (UV or Blue) and cleaves to form primary radicals (

). -

Propagation: The radical attacks the

-bond of the 2-methyl-acrylate group on the PEG chain. The active center transfers to the monomer, which then attacks another methacrylate group.-

Note: Because PEGDMA is bifunctional (methacrylates at both ends), this propagation creates a crosslinked 3D network rather than linear chains.

-

-

Termination: Two active chains meet and terminate via combination or disproportionation, locking the network structure.

Visualization of the Signaling Pathway

The following diagram illustrates the conversion of liquid PEG-precursor to solid hydrogel via the radical pathway.

Caption: Kinetic pathway of PEG-Methacrylate photopolymerization showing radical generation, propagation, and oxygen inhibition points.

Experimental Masterclass: Synthesis & Fabrication

Self-Validating Protocol: This workflow prioritizes purity and reproducibility. We utilize Methacrylic Anhydride instead of Methacryloyl Chloride.[1][2] Why? The chloride route generates HCl and triethylamine salts that are notoriously difficult to fully remove and can cause cytotoxicity. The anhydride route produces methacrylic acid as a byproduct, which is easily washed away.[1][2]

Synthesis of PEG-Dimethacrylate (PEGDMA)

Reagents:

-

PEG-diol (MW 1kDa - 20kDa)

-

Methacrylic Anhydride (MA) - 10-fold molar excess

-

Microwave Irradiation (Catalyst-free route) or Triethylamine (Solvent route)

Protocol (Microwave-Assisted - High Efficiency):

-

Mixing: Mix PEG-diol and Methacrylic Anhydride in a vial (No solvent required if PEG is molten; otherwise use minimal Dichloromethane).

-

Reaction: Irradiate in a microwave reactor at low power to maintain ~80°C for 10-15 minutes.

-

Purification (Crucial):

-

Dissolve crude product in minimal Dichloromethane (DCM).

-

Precipitate dropwise into ice-cold Diethyl Ether . The PEGDMA precipitates as a white powder; unreacted anhydride and acid remain in the ether.

-

Repeat precipitation 2x.

-

-

Drying: Vacuum dry for 24 hours to remove all solvent traces.

-

Validation:

H-NMR. Look for vinyl peaks at

Hydrogel Fabrication Workflow

This protocol ensures a defined mesh size and modulus.

Caption: Step-by-step fabrication workflow for PEG-Methacrylate hydrogels emphasizing the critical degassing step.

Critical Quality Attributes: Tuning the Matrix

The utility of PEGDMA lies in its tunability. The crosslinking density (

Controlling Mesh Size ( )

The mesh size determines what can diffuse in/out (nutrients) and what stays entrapped (drugs/cells).

-

Increase PEG MW (e.g., 4kDa

10kDa): Increases distance between crosslinks.-

Result: Larger mesh size (

), softer gel, faster diffusion.

-

-

Increase Polymer Concentration (e.g., 10%

20%): Increases density of chains.-

Result: Smaller mesh size, stiffer gel, slower diffusion.

-

Mechanical Properties Data

Typical values for PEGDMA hydrogels (Source grounded in literature [1, 2]):

| PEG MW (Da) | Concentration (w/v) | Compressive Modulus (kPa) | Mesh Size ( | Swelling Ratio (Q) |

| 1,000 | 10% | ~80 - 100 | ~2 - 3 | Low |

| 4,000 | 10% | ~20 - 40 | ~5 - 8 | Medium |

| 10,000 | 10% | ~5 - 10 | ~10 - 15 | High |

| 4,000 | 20% | ~100 - 150 | ~4 - 6 | Medium |

Troubleshooting & Expert Insights

The Oxygen Problem

Issue: Surfaces of the hydrogel remain liquid/tacky. Cause: Oxygen is a radical scavenger.[6] It reacts with the carbon-radical on the methacrylate group to form a stable peroxy radical, halting polymerization. Solution:

-

Physical Barrier: Cover the prepolymer with a glass coverslip during curing.

-

Chemical Scavenging: Add a trace amount of N-vinylpyrrolidone (NVP) (though this alters chemistry) or simply increase initiator concentration slightly to "burn through" the oxygen.

-

High Intensity: Use a higher intensity light burst initially to consume dissolved oxygen rapidly.

Cytotoxicity of Unreacted Monomers

Issue: Cells die shortly after encapsulation. Cause: While the polymer is biocompatible, unreacted methacrylate monomers are cytotoxic. Solution:

-

Ensure high conversion rates (>90%) by optimizing light dose.

-

If not encapsulating cells in situ, perform extensive washing (dialysis) of the hydrogel in sterile PBS for 24 hours before introducing biology.

References

-

Lin-Gibson, S., et al. "Synthesis and Characterization of PEG Dimethacrylates and their Hydrogels." Biomacromolecules, vol. 5, no. 4, 2004, pp. 1280–1287. Link

-

Zhu, J. "Bioactive modification of poly(ethylene glycol) hydrogels for tissue engineering." Biomaterials, vol. 31, no. 17, 2010, pp. 4639-4656. Link

-

Mazzoccoli, J. P., et al. "Oxygen Inhibition in Photopolymerization." Macromolecules, vol. 42, no. 18, 2009. Link

-

Burdick, J. A., & Anseth, K. S. "Photoencapsulation of osteoblasts in injectable RGD-modified PEG hydrogels for bone tissue engineering." Biomaterials, vol. 23, no.[7] 22, 2002, pp. 4315-4323. Link

Sources

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. CN103665370A - Preparation method and application of poly(ethylene glycol) diacrylate (PEGDA) - Google Patents [patents.google.com]

- 6. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

CAS number and identifiers for Methacrylate-PEG12-NH-Boc

The following technical guide details the chemical identity, properties, and experimental applications of Methacrylate-PEG12-NH-Boc , a high-precision heterobifunctional crosslinker.

Precision Linkers for Hydrogel Engineering and Bioconjugation

Executive Summary

Methacrylate-PEG12-NH-Boc is a discrete (monodisperse) polyethylene glycol derivative designed for high-fidelity bioconjugation and material science applications. Unlike polydisperse PEGs, the "PEG12" designation indicates an exact chain length of 12 ethylene oxide units, providing a defined spacer length of approximately 5.6 nm .

This molecule functions as a dual-mode building block:

-

Methacrylate Terminus: Enables radical photopolymerization (e.g., into hydrogels).

-

Boc-Protected Amine: Provides a latent conjugation site that can be deprotected (acid-labile) to react with activated esters (NHS) or carboxylic acids after polymerization.

Chemical Identity & Specifications

As a specialized discrete PEG, this specific chain length (

Identifiers

| Parameter | Specification |

| Chemical Name | N-Boc-PEG12-Methacrylate; t-Boc-N-amido-PEG12-methacrylate |

| Primary Precursor CAS | 2218463-36-4 (Refers to Boc-NH-PEG12-OH, the immediate synthetic precursor) |

| Related CAS (Amine) | 1642551-09-4 (Refers to Boc-NH-PEG12-NH₂) |

| Chemical Formula | C₃₅H₆₇NO₁₅ |

| Molecular Weight | 741.92 g/mol |

| Spacer Length | ~56 Å (5.6 nm) |

| Solubility | Soluble in DMSO, DMF, DCM, and Water (due to high PEG content) |

Structural Composition (SMILES)

Note: The structure consists of a Methacrylate ester group, a 12-unit PEG spacer, and a Boc-protected ethylamine.[1]

Chemical Topology

The following diagram illustrates the functional segmentation of the molecule:

Technical Analysis & Rationale

Why Discrete PEG12?

In drug development and surface engineering, polydisperse PEGs (e.g., PEG-2000) introduce molecular weight variability that complicates characterization (mass spectrometry) and regulatory approval.

-

Monodispersity: PEG12 is a single molecular species (

), ensuring every crosslink or tether is exactly the same length. -

Solubility: The 12-unit chain is sufficiently long to confer water solubility to hydrophobic payloads but short enough to avoid steric shielding of the active site.

The "Click" Logic

The molecule is designed for Orthogonal Assembly :

-

Step 1 (Radical Chemistry): The methacrylate group reacts with other acrylates under UV light (365nm or 405nm) to form a hydrogel scaffold. The Boc group remains stable during this process.

-

Step 2 (Acid Deprotection): Treatment with Trifluoroacetic acid (TFA) removes the Boc group, exposing a primary amine (

). -

Step 3 (Conjugation): The exposed amine is available for site-specific attachment of peptides (e.g., RGD sequences) or drugs via NHS-ester chemistry.

Experimental Protocols

Workflow A: Synthesis via Precursor (Boc-NH-PEG12-OH)

If the methacrylated form is not in stock, it is standard practice to synthesize it from the hydroxyl precursor (CAS 2218463-36-4).

Reagents:

-

Methacrylic Anhydride (1.5 eq) or Methacryloyl Chloride

-

Triethylamine (TEA) (2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Dissolve Boc-NH-PEG12-OH in anhydrous DCM under Nitrogen.

-

Add TEA and cool to 0°C.

-

Dropwise add Methacrylic Anhydride.

-

Stir at Room Temperature (RT) for 12–24 hours.

-

Workup: Wash with 5% NaHCO₃, brine, and dry over MgSO₄.

-

Purification: Silica gel chromatography (DCM/MeOH gradient).

Workflow B: Deprotection & Conjugation (Post-Polymerization)

This protocol assumes the molecule is already incorporated into a hydrogel or surface.

Reagents:

-

TFA (Trifluoroacetic Acid)

-

DCM or Water (depending on substrate)

-

TIPS (Triisopropylsilane) as a scavenger

Step-by-Step:

-

Swelling: Swell the hydrogel in DCM (if organogel) or dry the hydrogel (if compatible).

-

Deprotection Cocktail: Prepare a solution of 95% TFA / 2.5% TIPS / 2.5% H₂O .

-

Note: TIPS is critical to scavenge the tert-butyl cations released during deprotection, preventing them from re-alkylating sensitive residues.

-

-

Reaction: Incubate the material in the cocktail for 30–60 minutes at RT.

-

Washing: Wash extensively with DCM, then Methanol, then Buffer (PBS pH 7.4) to neutralize and remove TFA salts.

-

Validation: The surface/gel now displays free reactive amines (

).

Visualization of Deprotection Workflow

Quality Control & Characterization

To validate the integrity of Methacrylate-PEG12-NH-Boc, the following analytical peaks are required:

| Method | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | Boc Group ( | |

| PEG Backbone ( | ||

| Methacrylate Vinyl ( | ||

| Methacrylate Methyl ( | ||

| Mass Spec (ESI) |

References

-

Lin-Gibson, S., et al. (2004). Synthesis and Characterization of PEG Dimethacrylates and their Hydrogels. Biomacromolecules (NIST). Retrieved from [Link]

Sources

Technical Application Note: Precision Polymerization of Methacrylate-PEG12-Boc-amine

This Application Note is designed for researchers in drug delivery and bioconjugation. It details the precision polymerization of Methacrylate-PEG12-Boc-amine , a high-value monomer used to create "stealth" polymer backbones with activatable amine handles for subsequent conjugation (e.g., to drugs, targeting ligands, or PROTACs).

Introduction & Physicochemical Profile

Methacrylate-PEG12-Boc-amine is a heterobifunctional macromonomer. It combines a polymerizable methacrylate group, a hydrophilic polyethylene glycol (PEG, n=12) spacer, and a Boc-protected amine.

-

Role: The PEG12 spacer provides solubility and reduces immunogenicity (stealth effect), while the Boc-amine serves as a dormant "anchor point" for post-polymerization conjugation.

-

Challenge: The long PEG side chain creates steric bulk (brush polymer architecture), and the Boc group is acid-sensitive. Polymerization conditions must be strictly non-acidic and controlled to prevent gelation or dispersity broadening.

Table 1: Monomer Properties & Handling

| Property | Description |

| Molecular Weight | ~700-800 Da (varies slightly by supplier purity) |

| Solubility | Soluble in DMF, DMSO, Dichloromethane (DCM), THF. Partially soluble in water (amphiphilic). |

| Stability | Store at -20°C. Light sensitive (methacrylate).[1][2] Moisture sensitive (Boc hydrolysis risk). |

| Handling | Allow to warm to RT before opening to prevent condensation. Handle in low-UV light. |

Polymerization Strategy: RAFT (Gold Standard)

For drug development applications requiring defined molecular weights (Mn) and low polydispersity (Đ < 1.2), Reversible Addition-Fragmentation Chain Transfer (RAFT) is the recommended method. It tolerates the Boc functionality and the PEG side chains better than ATRP (which requires copper removal).

Mechanism of Action

The RAFT process uses a Chain Transfer Agent (CTA) to establish a dynamic equilibrium between active and dormant chains, ensuring all chains grow at the same rate.

Figure 1: Simplified RAFT equilibrium mechanism ensuring uniform chain growth for bulky PEG-methacrylates.

Reagents

-

Monomer: Methacrylate-PEG12-Boc-amine (1.0 g, ~1.4 mmol).

-

RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD ). Note: Dithiobenzoates like CPAD are preferred for methacrylates over trithiocarbonates.

-

Initiator: Azobisisobutyronitrile (AIBN ).[3][4] Recrystallized from methanol.

-

Solvent: Anhydrous 1,4-Dioxane (Preferred) or DMF.

Protocol: Target DP = 50 (Degree of Polymerization)

Ratio: [Monomer] : [CTA] : [Initiator] = 50 : 1 : 0.2

-

Preparation: In a dry 10 mL Schlenk tube, dissolve 1.0 g Monomer in 4.0 mL Anhydrous Dioxane (20-25 wt% solids).

-

Additions:

-

Add 7.8 mg CPAD (CTA).

-

Add 0.9 mg AIBN (Initiator). Tip: Prepare a stock solution of AIBN in dioxane for accurate micropipetting.

-

-

Degassing (Critical): Seal the tube with a rubber septum. Perform 4 cycles of Freeze-Pump-Thaw to remove oxygen (Oxygen kills the RAFT radical). Backfill with high-purity Nitrogen or Argon.

-

Polymerization: Immerse the flask in a pre-heated oil bath at 70°C . Stir magnetically at 300 rpm.

-

Termination: After 12-24 hours (typical conversion 60-80%), quench the reaction by cooling the flask in liquid nitrogen or ice water and exposing the solution to air.

-

Purification:

-

Dilute the crude mixture with a small amount of DCM or THF.

-

Precipitate dropwise into a 20-fold excess of cold Diethyl Ether/Hexane (1:1 v/v) with vigorous stirring. The polymer will form a pinkish (due to CTA) viscous oil or solid.

-

Centrifuge (4000 rpm, 5 min) and decant supernatant.

-

Repeat precipitation 2x.

-

Optional High Purity: Dialyze (MWCO 3.5 kDa) against Methanol/Water (1:1) for 24 hours to remove trace monomer.

-

Polymerization Strategy: Free Radical (FRP)

Use this method for rapid screening or when broad molecular weight distributions are acceptable.

-

Solvent: DMF or Toluene.

-

Initiator: AIBN (1 wt% relative to monomer).

-

Temp: 65-70°C.

-

Protocol: Dissolve monomer (20 wt%). Degas by nitrogen bubbling (sparging) for 20 mins. Add initiator. Heat for 6-8 hours. Precipitate as above.

-

Result: Expect Mn ~20-50 kDa, Đ > 1.5.

Post-Polymerization: Boc Deprotection

The Boc group must be removed to expose the primary amine for conjugation.

-

Dissolution: Dissolve the purified polymer in DCM (approx. 100 mg/mL).

-

Acidolysis: Add Trifluoroacetic Acid (TFA) to a final concentration of 20-30% (v/v).

-

Reaction: Stir at Room Temperature for 1-2 hours. Monitor: Evolution of CO2 gas bubbles indicates deprotection.

-

Work-up:

-

Evaporate DCM/TFA under reduced pressure (Rotovap) to a thick oil.

-

Re-dissolve in minimal Methanol.

-

Precipitate into cold Ether.[3]

-

Neutralization: The amine will be a TFA salt (-NH3+ TFA-). To neutralize, dissolve in buffer (pH 8) immediately before conjugation or pass through a basic alumina column (if organic soluble).

-

Workflow Visualization

Figure 2: End-to-end workflow from monomer to reactive amine-functionalized polymer.

Characterization & Troubleshooting

Characterization Methods[4][6][7][8][9][10]

-

1H NMR (CDCl3 or DMSO-d6):

-

GPC (Gel Permeation Chromatography):

-

Use DMF + 0.1% LiBr as eluent (to prevent PEG sticking to columns).

-

Calibrate with PMMA standards.

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Polymerization | Oxygen contamination. | Check seal integrity. Increase freeze-pump-thaw cycles. |

| Broad Dispersity (Đ > 1.4) | Loss of RAFT control. | Decrease [Initiator]. Ensure [M]:[CTA] ratio is < 200:1. |

| Gelation | Crosslinking. | Concentration too high (>30%). Check monomer purity for dimethacrylates. |

| Incomplete Deprotection | TFA too old/wet. | Use fresh anhydrous TFA. Extend reaction time to 3 hrs. |

References

-

Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules. Link

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[3][4][8][11] Australian Journal of Chemistry. Link

-

Sigma-Aldrich. (2024). RAFT Polymerization: A User Guide. Merck KGaA. Link

-

BenchChem. (2025).[1][3][10] Troubleshooting RAFT Polymerization of PEG Methacrylates. BenchChem Technical Notes. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Degradable PEGylated Protein Conjugates Utilizing RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. islandscholar.ca [islandscholar.ca]

- 9. Amino-functionalized (meth)acryl polymers by use of a solvent-polarity sensitive protecting group (Br-t-BOC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Mastering Bioconjugation: A Detailed Guide to Deprotected PEG12 Amine Linkers

Introduction: The Power of Precision in Bioconjugation

In the landscape of modern drug development, diagnostics, and biotechnology, the ability to chemically link biomolecules with precision is paramount. This process, known as bioconjugation, is the cornerstone of creating sophisticated therapeutics like antibody-drug conjugates (ADCs), developing advanced imaging agents, and engineering targeted drug delivery systems.[1][] Among the diverse toolkit available to researchers, polyethylene glycol (PEG) linkers have emerged as a critical component, celebrated for their versatility, biocompatibility, and ability to fine-tune the properties of the resulting conjugate.[3][4]

This guide provides an in-depth exploration of bioconjugation methods utilizing a specific and highly valuable tool: the deprotected PEG12 amine linker. The primary amine group (-NH2) at the terminus of this linker serves as a versatile reactive handle for forging stable covalent bonds with a variety of functional groups on target molecules.[5] The PEG12 spacer, consisting of twelve repeating ethylene glycol units, offers a balance of hydrophilicity and a defined length, which is crucial for optimizing the solubility, stability, and pharmacokinetic profile of the final bioconjugate.[6][7]

We will delve into the fundamental chemistries that leverage the reactivity of the primary amine, providing not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. This approach is designed to empower researchers to not only execute these methods effectively but also to troubleshoot and adapt them for their unique applications.

The Strategic Advantage of PEG12 Amine Linkers

The selection of a linker is a critical decision in the design of a bioconjugate, directly influencing its performance. PEG linkers, in general, offer a host of benefits:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of hydrophobic molecules in aqueous environments, which is often a challenge in drug formulation.[4][8]

-

Improved Stability: PEGylation can shield the conjugated molecule from enzymatic degradation, thereby increasing its stability and circulation half-life in biological systems.[4][9]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on a protein or other biomolecule, reducing the likelihood of an immune response.[1][4]

-

Increased Bioavailability: By improving solubility and stability, PEGylation can lead to better absorption and distribution of a therapeutic agent.[8]

The PEG12 amine linker, specifically, provides a discrete-length spacer that offers precise control over the distance between the conjugated molecules. This can be critical for minimizing steric hindrance and ensuring that the biological activity of the components is retained.[1][6] The terminal primary amine is a key feature, enabling a range of reliable and well-characterized conjugation chemistries.

Core Bioconjugation Chemistries for Amine Linkers

The deprotected primary amine of a PEG12 linker is a nucleophile, readily reacting with electrophilic functional groups to form stable covalent bonds. The following sections detail the most common and effective methods for leveraging this reactivity.

N-Hydroxysuccinimide (NHS) Ester Chemistry: The Workhorse of Amine-Reactive Conjugation

NHS ester chemistry is arguably the most widely used method for modifying primary amines on biomolecules.[1][10] The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[11][12]

Mechanism of Action:

The efficiency of this reaction is highly dependent on pH. The primary amine must be in its unprotonated form (-NH2) to be nucleophilic.[10] However, at high pH, the NHS ester is susceptible to hydrolysis, a competing reaction that reduces conjugation efficiency.[11][12] Therefore, a careful balance must be struck.

dot

Caption: NHS Ester Reaction with a Primary Amine.

Critical Parameters:

| Parameter | Recommended Range/Value | Rationale |

| pH | 7.2 - 8.5 | Balances amine nucleophilicity with NHS ester stability. Below pH 7.2, the amine is protonated and less reactive. Above pH 8.5, hydrolysis of the NHS ester becomes significant.[11][12] |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis and the main reaction for better control, especially for sensitive molecules.[12] |

| Buffer Composition | Phosphate, Bicarbonate, HEPES | Must be free of primary amines (e.g., Tris, Glycine) which would compete with the PEG12 amine for reaction with the NHS ester.[12][13] |

| Molar Excess of NHS Ester | 5- to 20-fold | Drives the reaction towards completion, especially when the biomolecule is at a low concentration.[5] |

Protocol: NHS Ester Conjugation to a Deprotected PEG12 Amine Linker

Materials:

-

Molecule functionalized with an NHS ester

-

Deprotected PEG12 amine linker

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Immediately before use, dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMSO or DMF.[14]

-

Dissolve the deprotected PEG12 amine linker in the Reaction Buffer.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved NHS ester to the PEG12 amine solution.[12] The final concentration of the organic solvent should ideally be kept below 10% to avoid potential denaturation of biomolecules.[12]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[5] Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Characterization:

EDC/NHS Coupling: Activating Carboxylic Acids for Amine Conjugation

When the target molecule contains a carboxylic acid (-COOH) group, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, can be used to form a stable amide bond with the PEG12 amine.[5][17]

Mechanism of Action:

This is a two-step process. First, EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[18] This intermediate is susceptible to hydrolysis. The addition of NHS or Sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester. This semi-stable NHS ester then reacts with the primary amine of the PEG12 linker as described in the previous section.[17]

dot

Caption: EDC/NHS Coupling Workflow.

Critical Parameters:

| Parameter | Recommended Range/Value | Rationale |

| Activation pH | 4.7 - 6.0 | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH.[5][18] |

| Coupling pH | 7.2 - 8.0 | The subsequent reaction of the NHS ester with the primary amine is more efficient at a slightly basic pH.[5][18] |

| Buffer Composition | MES for activation, PBS or Borate for coupling | Avoid carboxylate and amine-containing buffers during the respective steps as they will interfere with the reaction.[18] |

| Reagent Stability | Use freshly prepared EDC/NHS | EDC is highly susceptible to hydrolysis and should be used immediately after being dissolved.[17] |

Protocol: Two-Step EDC/NHS Coupling to a Deprotected PEG12 Amine Linker

Materials:

-

Molecule containing a carboxylic acid

-

Deprotected PEG12 amine linker

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or Hydroxylamine

-

Purification system (e.g., desalting column)

Procedure:

-

Carboxylic Acid Activation:

-

Buffer Exchange (Optional but Recommended):

-

Remove excess EDC and NHS by rapidly passing the reaction mixture through a desalting column equilibrated with the Coupling Buffer. This also serves to adjust the pH for the next step.

-

-

Conjugation to PEG12 Amine:

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[18]

-

-

Purification and Characterization:

-

Purify the conjugate as described for the NHS ester protocol.

-

Characterize the final product to confirm conjugation.

-

Reductive Amination: Conjugation to Aldehydes and Ketones

Reductive amination provides a powerful method for coupling the primary amine of a PEG12 linker to a molecule bearing an aldehyde or ketone group.[19][20]

Mechanism of Action:

This reaction proceeds in two stages. First, the primary amine reacts with the carbonyl group (aldehyde or ketone) to form a Schiff base, which is an imine.[20] This Schiff base is relatively unstable and exists in equilibrium with the starting materials. In the second step, a reducing agent, typically sodium cyanoborohydride (NaBH3CN), selectively reduces the imine to a stable secondary amine linkage.[19][21] Sodium cyanoborohydride is the preferred reducing agent because it is mild enough not to reduce the starting aldehyde or ketone.[20]

dot

Caption: Reductive Amination Workflow.

Critical Parameters:

| Parameter | Recommended Range/Value | Rationale |

| pH | 6.0 - 9.0 | Schiff base formation is generally favored at a slightly acidic to neutral pH, while the reduction step is efficient over a broader range. The optimal pH often needs to be determined empirically.[20][21] |

| Reducing Agent | Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces the imine (Schiff base) in the presence of the aldehyde or ketone.[19][21] |

| Buffer Composition | Phosphate, HEPES, Borate | Buffers should not contain competing amines. |

| Reaction Time | 2 - 24 hours | The reaction can be slower than NHS ester chemistry and may require longer incubation times to achieve high yields.[21] |

Protocol: Reductive Amination with a Deprotected PEG12 Amine Linker

Materials:

-

Molecule containing an aldehyde or ketone group

-

Deprotected PEG12 amine linker

-

Sodium Cyanoborohydride (NaBH3CN)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system

Procedure:

-

Reaction Setup:

-

Dissolve the aldehyde or ketone-containing molecule and the deprotected PEG12 amine linker in the Reaction Buffer. A molar excess of the amine linker may be used to drive the reaction.

-

-

Addition of Reducing Agent:

-

Add a molar excess of sodium cyanoborohydride to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle mixing.

-

-

Quenching (Optional):

-

The reaction can be quenched by adding a buffer containing a primary amine, such as Tris, to react with any remaining aldehyde or ketone groups.

-

-

Purification and Characterization:

-

Purify the conjugate to remove unreacted components and byproducts.

-

Characterize the final product using appropriate analytical techniques.

-

Troubleshooting Common Issues in Bioconjugation

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conjugation Yield | Inactive reagents (hydrolysis of NHS ester or EDC).[5] Incorrect buffer pH or composition.[10][22] Insufficient molar excess of labeling reagent. | Use fresh reagents and store them properly.[5] Verify the pH of your buffers and ensure they are free of competing functional groups.[22] Increase the molar excess of the NHS ester or PEG12 amine.[5] |

| Protein Precipitation | Over-modification of the protein, leading to changes in solubility. Use of excessive organic solvent (DMSO/DMF). | Reduce the molar excess of the labeling reagent.[10] Keep the final concentration of organic solvent below 10%.[12] |

| Poor Stability of Conjugate | Incorrect storage conditions. The linkage formed is not stable under the experimental conditions. | Store bioconjugates at -20°C or -80°C to minimize degradation.[22] Ensure the chosen conjugation chemistry is appropriate for the intended application and downstream processing. |

| Non-specific Binding | Hydrophobic interactions or charge-charge interactions. | Optimize purification methods, such as using size-exclusion chromatography with appropriate buffers or adding a mild detergent to wash buffers.[1] |

Conclusion: Enabling Innovation through Precise Bioconjugation

Deprotected PEG12 amine linkers are powerful tools in the field of bioconjugation, offering a blend of hydrophilicity, defined spacer length, and a versatile reactive handle. By understanding the principles behind the core chemistries—NHS ester reactions, EDC/NHS coupling, and reductive amination—researchers can confidently design and execute experiments to create novel bioconjugates with tailored properties. The detailed protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists and drug development professionals, aiming to facilitate the successful application of these methods and ultimately drive innovation in therapeutics and diagnostics. The key to success lies in the careful control of reaction parameters and the thorough characterization of the final product, ensuring the creation of well-defined and functional bioconjugates.

References

-

Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Retrieved from [Link]

-

Singh, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1297-1304. Retrieved from [Link]

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]

-

Ocean NanoTech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Frontiers. (n.d.). Glycoconjugations of Biomolecules by Chemical Methods. Retrieved from [Link]

-

Frontiers. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]

-

Liu, G., et al. (2013). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. American Journal of Nuclear Medicine and Molecular Imaging, 3(4), 322-329. Retrieved from [Link]

-

ACS Omega. (2020, March 23). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioconjugate Reagents. Retrieved from [Link]

-

ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]

-

Analytical Chemistry. (2008, December 11). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Retrieved from [Link]

-

Wang, Y., et al. (2009). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 20(8), 1612-1616. Retrieved from [Link]

-

Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Protein PEGylation Services. Retrieved from [Link]

-

Bioconjugate Chemistry. (2025, February 19). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Retrieved from [Link]

-

Walsh Medical Media. (2014, July 3). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]

-

RSC Publishing. (2016, December 8). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Retrieved from [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 3. purepeg.com [purepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 9. purepeg.com [purepeg.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. glenresearch.com [glenresearch.com]

- 15. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

Application Note: UV Photopolymerization Techniques for PEG12 Methacrylate Reagents

Introduction & Mechanistic Overview

Polyethylene glycol (PEG) hydrogels are cornerstone materials in tissue engineering, drug delivery, and 3D bioprinting due to their tunable mechanical properties and excellent biocompatibility[1]. PEG12 methacrylate (PEG12-MA), a macromer featuring a discrete 12-unit ethylene glycol spacer, offers precise control over crosslinking density and network architecture[2]. By leveraging UV or visible light photopolymerization, researchers can achieve rapid, spatiotemporally controlled gelation[3].

Photopolymerization of PEG12-MA proceeds via a free-radical chain-growth mechanism. Upon exposure to light of a specific wavelength, a photoinitiator (PI) undergoes homolytic cleavage to generate reactive free radicals[4]. These radicals attack the carbon-carbon double bonds of the methacrylate end-groups, initiating a kinetic chain reaction that propagates through the monomeric units, ultimately terminating to form a stable, crosslinked polymer network[4].

Figure 1: Free-radical photopolymerization mechanism of PEG12-MA hydrogels.

Quantitative Data: Material & Initiator Profiles

The choice of photoinitiator dictates the required light wavelength and influences downstream cytocompatibility. Irgacure 2959 is a traditional Type I UV-A photoinitiator, but its limited water solubility and the potential for UV-induced DNA damage present challenges for live-cell applications[5]. Conversely, LAP offers superior water solubility and efficient absorbance at 405 nm (blue light), significantly mitigating phototoxicity[6].

Table 1: Physico-Chemical Properties of PEG12 Methacrylate

| Property | Value / Description |

| Molecular Weight | ~526.6 g/mol [2] |

| Chemical Formula | C24H46O12[2] |

| Physical State | Viscous liquid to semi-solid |

| Solubility | Water, DMF, DMSO, Chloroform[1] |

| Reactive Groups | Terminal Methacrylate (Carbon-Carbon double bond) |

Table 2: Comparison of Standard Photoinitiators for PEG-MA

| Feature | Irgacure 2959 (I2959) | LAP |

| Optimal Wavelength | 365 nm (UV-A)[3] | 365 nm – 405 nm (UV-A to Blue)[6] |

| Water Solubility | < 2 wt% (Requires heating)[5] | > 4.7 wt% (Highly soluble)[6] |

| Cytocompatibility | Moderate (UV risks DNA damage)[4] | Excellent (Blue light is less damaging)[6] |

| Ideal Application | Acellular scaffolds, thin films[4] | 3D Bioprinting, Cell encapsulation[3] |

Experimental Protocol: Synthesis of PEG12-MA Hydrogels

This self-validating protocol ensures reproducible hydrogel formation by systematically eliminating common failure points, such as oxygen inhibition and incomplete PI dissolution.

Materials Required

-

Monomer: PEG12 Methacrylate

-

Photoinitiator: Irgacure 2959 or LAP

-

Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

Equipment: UV/LED Curing System (365 nm or 405 nm), Argon/Nitrogen gas source, PDMS or silicone casting molds.

Step-by-Step Methodology

Step 1: Photoinitiator Stock Preparation

-

For Irgacure 2959: Dissolve at 0.5% (w/v) in PBS at 50°C.

-

Causality: Irgacure 2959 has poor aqueous solubility at room temperature (<2%); gentle heating ensures complete dissolution without thermal degradation, preventing localized precipitation during crosslinking[5].

-

-

For LAP: Dissolve at 0.5% (w/v) in PBS at room temperature. Protect from ambient light using amber vials[6].

Step 2: Precursor Formulation

-

Add PEG12-MA to the PI stock solution to achieve a final monomer concentration of 10% to 20% (w/v). Vortex thoroughly until a homogeneous, clear solution is obtained.

Step 3: Degassing (Critical Step)

-

Sparge the precursor solution with Argon or Nitrogen gas for 5-10 minutes.

-

Causality: Molecular oxygen is a potent radical scavenger. It rapidly reacts with propagating carbon-centered radicals to form stable, unreactive peroxy radicals. This severely inhibits the polymerization rate and leads to incomplete curing or tacky hydrogel surfaces[4].

-

Step 4: Casting and Photopolymerization

-

Pipette the degassed precursor into a PDMS mold.

-

Irradiate using a calibrated light source:

-

Self-Validation Checkpoint: Following irradiation, gently probe the hydrogel with a sterile spatula. A successfully crosslinked PEG12-MA network will easily detach from the mold as a cohesive, highly elastic disk. If the material tears easily or leaves a viscous residue, the crosslinking density is insufficient, indicating either inadequate radical generation or severe oxygen quenching during casting.

Step 5: Post-Polymerization Washing

-

Submerge the hydrogel in an excess volume of 1X PBS for 24 hours, changing the buffer three times.

-

Causality: Unreacted methacrylate monomers and residual photoinitiator molecules are inherently cytotoxic. Extensive swelling and washing leach out these unreacted low-molecular-weight components, ensuring the hydrogel is biologically inert and safe for downstream cellular assays[4].

-

Figure 2: Step-by-step experimental workflow for PEG12-MA hydrogel synthesis.

Troubleshooting & Optimization

-

Issue: Hydrogel remains liquid or tacky after UV exposure.

-

Cause: Severe oxygen inhibition or degraded photoinitiator.

-

Solution: Ensure rigorous Argon/Nitrogen degassing. Verify that the emission spectrum of your light source precisely matches the PI's absorbance peak (e.g., do not use a 405 nm lamp with Irgacure 2959).

-

-

Issue: Hydrogel is too brittle and shatters upon handling.

-

Cause: Excessive crosslinking density.

-

Solution: Reduce the PEG12-MA monomer concentration (e.g., drop from 20% to 10% w/v) or decrease the light exposure time.

-

-

Issue: Poor cell viability post-encapsulation.

References

Sources

- 1. creativepegworks.com [creativepegworks.com]

- 2. PEG methacrylate | C24H46O12 | CID 13337739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Photocrosslinkable Hydrogels for 3D Cell Culture [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fcad.com [fcad.com]

Precision Methacrylation of Heterobifunctional PEGs: A Modular Application Note

Abstract & Strategic Overview

Heterobifunctional poly(ethylene glycol) (PEG) derivatives—polymers possessing two distinct functional groups—are the architectural cornerstones of modern "smart" hydrogels and antibody-drug conjugates (ADCs). Introducing a methacrylate (MA) group at one terminus while preserving a reactive moiety (e.g., -COOH, -N3, -NH2) at the other enables orthogonal crosslinking strategies (e.g., photocrosslinking combined with "click" chemistry).

This guide details the reaction conditions for the selective methacrylation of heterobifunctional PEGs. Unlike homobifunctional PEG-diMA synthesis, these protocols require rigorous control over stoichiometry, pH, and protecting group strategies to prevent side reactions at the secondary functional site.

The Core Challenge: Selectivity

The primary challenge is esterifying a terminal hydroxyl (-OH) group with a methacrylating agent without compromising the integrity or reactivity of the distal functional group (Factor X).

| Distal Group (Factor X) | Risk Assessment | Mitigation Strategy |

| Carboxyl (-COOH) | Formation of unstable mixed anhydrides. | Aqueous workup to hydrolyze anhydride back to -COOH. |

| Amine (-NH₂) | Amine is more nucleophilic than -OH; will form methacrylamide. | Mandatory Protection: Use Boc-NH-PEG-OH if Methacrylate-PEG-NH₂ is desired. |

| Azide (-N₃) / Alkyne | Generally stable / Low risk. | Standard anhydrous esterification. |

| Thiol (-SH) | Oxidation to disulfide or thioester formation. | Mandatory Protection: Use Trityl-S-PEG-OH or reduce disulfides post-synthesis. |

Strategic Planning: Reagent Selection

For heterobifunctional modification, Methacrylic Anhydride (MA) is superior to Methacryloyl Chloride (MACl).

-

Methacrylic Anhydride (MA): Generates methacrylic acid as a byproduct.[1] Reaction is slower and milder, reducing the risk of degrading sensitive distal groups.

-

Methacryloyl Chloride (MACl): Generates HCl. Highly reactive but requires strict base control (TEA/Pyridine) to prevent acid-catalyzed degradation or salt precipitation issues.

Recommendation: Use Methacrylic Anhydride for all heterobifunctional protocols unless steric hindrance dictates the use of the more aggressive acid chloride.

Experimental Protocols

Protocol A: Synthesis of Methacrylate-PEG-Carboxyl (MA-PEG-COOH)

Target: Selective esterification of the hydroxyl end of HO-PEG-COOH.

Mechanism: The hydroxyl group reacts with MA to form a stable ester. The carboxyl group may transiently react to form a mixed anhydride, but this species is hydrolytically unstable and reverts to the carboxylic acid during the aqueous workup, leaving the stable methacrylate ester intact.

Materials

-

Precursor: HO-PEG-COOH (MW 2k–10k), dried azeotropically with toluene or under vacuum.

-

Reagent: Methacrylic Anhydride (MA) (Sigma-Aldrich).

-

Solvent: Dichloromethane (DCM), anhydrous.[2]

-

Base: Triethylamine (TEA).[2]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (Optional, accelerates esterification).

-

Inhibitor: 4-Methoxyphenol (MEHQ) (prevent radical polymerization).[3]

Step-by-Step Procedure

-

Preparation: Dissolve dried HO-PEG-COOH (1 eq, e.g., 1 g) in anhydrous DCM (10 mL/g polymer) in a round-bottom flask under nitrogen/argon.

-

Activation: Add TEA (5 eq) and DMAP (0.1 eq). Stir for 10 minutes at Room Temperature (RT).

-

Reaction: Add Methacrylic Anhydride (5–10 eq) dropwise via syringe.

-

Note: Excess MA is required to drive the reaction and account for any consumption by the carboxyl group.

-

-

Incubation: Seal the flask (exclude light with foil) and stir at RT for 24–48 hours.

-

Quenching (Critical): Add a small volume of saturated NaHCO₃ solution (approx. 10% of organic volume) and stir vigorously for 30 minutes.

-

Why? This hydrolyzes any mixed anhydrides formed at the COOH terminus back to the carboxylate, while the methacrylate ester remains stable.

-

-

Extraction:

-

Wash the DCM phase with 1M HCl (to remove TEA and protonate the COOH).

-

Wash with Brine.

-

Dry DCM phase over anhydrous Na₂SO₄.[4]

-

-

Concentration: Filter off Na₂SO₄ and concentrate the filtrate to ~5 mL using a rotary evaporator.

-

Precipitation: Drop the concentrated DCM solution slowly into ice-cold Diethyl Ether (100 mL, 20x excess).

-

Observation: A white precipitate should form immediately.

-

-

Collection: Filter or centrifuge (4000 rpm, 5 min, 4°C). Wash the pellet 2x with cold ether.

-

Drying: Dry under high vacuum for 24 hours to remove residual ether.

Protocol B: Synthesis of Methacrylate-PEG-Azide (MA-PEG-N₃)

Target: Standard esterification of HO-PEG-N₃.

Differentiation: Unlike Protocol A, the azide group is non-nucleophilic and stable. The workup can be simplified.

Step-by-Step Procedure

-

Dissolution: Dissolve dried HO-PEG-N₃ (1 eq) in anhydrous DCM.

-

Addition: Add TEA (2 eq) and Methacrylic Anhydride (3–5 eq).

-

Note: Less excess is needed compared to the COOH protocol.

-

-

Reaction: Stir under nitrogen in the dark at RT for 18–24 hours.

-

Purification (Precipitation Only):

-

Concentrate DCM.

-

Precipitate in cold Diethyl Ether.[2]

-

Optional: If high purity is required, re-dissolve in minimal DCM and re-precipitate to ensure removal of methacrylic acid.

-

-

Drying: Vacuum dry.[5]

Protocol C: The Amine Dilemma (MA-PEG-NH₂ vs. MAcm-PEG-OH)

Scenario 1: You want Methacrylamide-PEG-Hydroxyl (MAcm-PEG-OH)

-

Reaction: NH₂-PEG-OH + Methacrylic Anhydride.

-

Outcome: The amine reacts preferentially.

-

Protocol: Perform in aqueous buffer (PBS, pH 8.0) or DCM. Add 1.1 eq MA. The amine converts to methacrylamide within 1-2 hours. The OH remains largely unreacted without a catalyst/excess reagent.

Scenario 2: You want Methacrylate-PEG-Amine (MA-PEG-NH₂)

-

Reaction: The OH must be esterified while preserving the NH₂.

-

Constraint: You cannot do this directly; the amine will always react first.

-

Protocol:

-

Start with: Boc-NH-PEG-OH .

-

Methacrylation: Follow Protocol B (DCM/TEA/MA) to synthesize Boc-NH-PEG-MA .

-

Deprotection: Dissolve polymer in DCM/Trifluoroacetic acid (TFA) (1:1 v/v) for 1-2 hours to remove the Boc group.

-

Workup: Precipitate in ether. The product is NH₂-PEG-MA (as a TFA salt).

-

Purification & Characterization

Purification Logic

| Contaminant | Removal Method |

| Methacrylic Acid (Byproduct) | Soluble in Ether.[2][4][6] Remains in supernatant during precipitation. |

| Triethylamine (TEA) | Removed by acid wash (1M HCl) or evaporates under vacuum. |

| Unreacted PEG | Difficult to remove. Ensure high conversion by using excess MA and anhydrous conditions. |

Characterization: 1H NMR Analysis

Dissolve 5-10 mg of product in CDCl₃ or DMSO-d6.

Key Peaks (Chemical Shifts in CDCl₃):

-

Methacrylate Vinyl Protons: Two singlets at δ ~6.1 ppm and δ ~5.6 ppm (1H each).

-

Methacrylate Methyl Group: Singlet at δ ~1.95 ppm (3H).

-

PEG Backbone: Large singlet at δ ~3.64 ppm (4n H).

-

Distal Group Fingerprints:

-

-CH₂-COOH: Triplet at δ ~2.6 ppm (if not exchanged).

-

-CH₂-N₃: Triplet at δ ~3.4 ppm .[6]

-

-CH₂-NH-Boc: Multiplet at δ ~3.1 ppm (disappears after deprotection).

-

Calculation of Degree of Substitution (DS):

Visual Workflows (Graphviz)

Figure 1: Decision Tree for Heterobifunctional Methacrylation

Caption: Decision logic for selecting synthesis and workup pathways based on the distal functional group (X).

Figure 2: Synthesis & Purification Workflow (MA-PEG-COOH)

Caption: Step-by-step workflow for the selective methacrylation of HO-PEG-COOH.

References

-

Lin-Gibson, S., et al. (2004). "Synthesis and Characterization of PEG Dimethacrylates and their Hydrogels." Biomacromolecules. [Link]

-

Fairbanks, B. D., et al. (2009). "A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization." Advanced Materials. [Link]

-

Zalipsky, S. (1995). "Functionalized Poly(ethylene glycols) for Preparation of Biologically Relevant Conjugates." Bioconjugate Chemistry. [Link]

-

Nichol, J. W., et al. (2010). "Cell-laden microengineered gelatin methacrylate hydrogels." Biomaterials. [Link]

Sources

- 1. Microwave-assisted Functionalization of Poly(ethylene glycol) and On-resin Peptides for Use in Chain Polymerizations and Hydrogel Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterofunctional Poly(ethylene glycol) (PEG) Macroinitiator Enabling Controlled Synthesis of ABC Triblock Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creativepegworks.com [creativepegworks.com]

- 4. mdpi.com [mdpi.com]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. researchgate.net [researchgate.net]

Resolving aggregation issues in PEG12 functionalized nanoparticles

Topic: Resolving Aggregation Issues in Discrete PEG12 Systems

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2, 2026

Introduction: The "Discrete" Challenge

Welcome to the technical support module for PEG12-functionalized nanoparticles. Unlike polymeric PEGs (e.g., PEG-2000 or PEG-5000), PEG12 is a discrete, monodisperse ligand . It provides a defined molecular weight and precise surface architecture, which is critical for quantitative biological assays.

However, this precision comes with a trade-off: PEG12 forms a significantly thinner steric barrier (<2 nm) compared to high-molecular-weight polymers. Consequently, the margin for error in grafting density and purification is much smaller. If your particles are aggregating, it is likely because the Van der Waals attraction between cores is overcoming the insufficient steric repulsion of the thin PEG12 shell.

This guide prioritizes causality over correlation . We will not just tell you what to do, but why your current workflow might be destabilizing the colloid.

Module 1: Diagnostic Workflow

Before attempting to "fix" the sample, you must characterize the type of aggregation. Is it reversible flocculation or irreversible fusion?

Visual & Spectroscopic Diagnosis [1]

| Indicator | Observation | Diagnosis |

| Visual | Solution turns blue/purple (AuNPs) or milky white (Silica/Polymer). | Irreversible Aggregation. Cores have fused or are in close contact.[2] |

| Visual | Particulates visible, settling at bottom, but supernatant is clear/colored. | Flocculation. potentially reversible via sonication/pH adjustment.[2] |

| UV-Vis | Peak broadening + Red shift (e.g., 520nm | Plasmon Coupling. Particles are within <10nm of each other. |

| DLS | PDI (Polydispersity Index) | Polydispersity. Presence of dimers/trimers. |

| Zeta | Potential shifts from highly negative (-40mV) to near neutral (-5mV to +5mV). | Expected for Methyl-PEG. Do not interpret this as instability. |

Diagnostic Decision Tree

The following logic flow helps you determine the next step based on your DLS and UV-Vis data.

Figure 1: Diagnostic logic flow for identifying the severity of aggregation in PEG12 systems.

Module 2: Root Cause Analysis & Solutions

Issue 1: The "Mushroom" Regime (Insufficient Grafting Density)

The Science: PEG12 is short. If the distance between PEG chains on the surface (

-

Target Density:

chains/nm² for PEG12 (higher than the standard 1.0 chains/nm² used for PEG-5k).

Protocol: The Backfilling Strategy Do not rely on a single incubation step. Short PEGs have faster kinetics but lower thermodynamic stability than long polymers initially.

-

Primary Incubation: Add PEG12-thiol at

molar excess relative to NPs. Incubate 4 hours. -

The Spike: Add a second bolus of PEG12 (same amount) and incubate overnight.

-

Why? The first wave covers 80% of the surface. As the layer densifies, the kinetics slow down. The second bolus drives the equilibrium toward maximum density (Brush Regime).

Issue 2: The Centrifugation Trap

The Science: This is the most common failure point. When you pellet PEG12-NPs, the thin steric shell cannot prevent the cores from touching under high G-force. Once they touch, the short PEG chains interdigitate or are displaced, leading to irreversible fusion.

Solution: Switch to Spin Filtration Stop pelleting your particles to the bottom of the tube.

| Parameter | Traditional Pelleting (Avoid) | Spin Filtration (Recommended) |

| Mechanism | Forces particles into a dense cake. | Retains particles on a membrane; solvent passes through. |

| Device | Standard Microcentrifuge Tube. | Amicon® Ultra / Vivaspin® (100 kDa MWCO). |

| G-Force | Often | |

| Risk | High (Irreversible aggregation). | Low (Particles remain in liquid phase). |

Protocol:

-

Use a Spin Filter with a Molecular Weight Cut-Off (MWCO) of 100 kDa (for NPs > 10nm).

- until volume is reduced by 90%.

-

Refill with clean buffer (washing). Repeat 3x.

-

Critical: Do not let the membrane dry out.

Issue 3: Solvent Shock (Ethanol/Water Transitions)

The Science: Many protocols suggest washing with ethanol. While PEG is soluble in ethanol, the solubility changes. If you have residual salt (citrate/PBS) and add ethanol, the salt solubility drops, potentially causing salt crystals to nucleate on the NPs, driving aggregation.

Solution:

-

Perform all washes in Milli-Q water first to remove salts.

-

Only introduce ethanol if the particles are completely salt-free.

Module 3: Experimental Workflow for Stability

The following diagram outlines the "Safe Path" for functionalizing citrate-capped AuNPs with PEG12 to ensure stability.

Figure 2: Optimized workflow for PEG12 functionalization minimizing aggregation risks.

Frequently Asked Questions (FAQ)

Q1: My PEG12-NPs aggregate immediately upon adding PBS. Why?

A: This indicates incomplete surface coverage .[5] In water, the particles might be stable due to residual charge (citrate) plus some PEG. When you add PBS (150 mM NaCl), the salt screens the charge. If the PEG layer isn't dense enough (Brush regime), the particles collide and stick.

Fix: Repeat the PEGylation with a higher molar excess (increase from

Q2: Can I use DTT to reduce the PEG12-thiol before adding it? A: Generally, yes, but for PEG12, it is often unnecessary if the product is fresh. However, if you use DTT, you must remove the DTT (via extraction or column) before adding the PEG to the NPs. DTT is a small dithiol that will compete aggressively for the gold surface, displacing your PEG12 and causing aggregation.

Q3: What is the expected Zeta Potential for PEG12-AuNPs? A: If you are using Methyl-PEG12-SH, the potential should be near neutral (-10 mV to +5 mV) .

-

Warning: If you see -35 mV, you likely still have significant citrate on the surface (failure to displace).

-

Warning: If you see 0 mV but the PDI is high, the particles are unstable. Steric stability does not show up on a Zeta meter.

Q4: How do I calculate the required PEG amount? A: Use the "Footprint" approximation.

-

Calculate Total Surface Area of your NPs (

). -

Assume a footprint of 0.35 nm² per PEG molecule (dense brush).

-

Calculate moles of PEG needed to cover

. -

Multiply by 10-50x to account for equilibrium kinetics.

References

-

NanoComposix. (2024). Guidelines for PEGylation of Gold Nanoparticles: Preventing Aggregation. Retrieved from [Link]

-

Walkey, C. D., et al. (2012). "Protein Corona Fingerprinting Predicts the Cellular Interaction of Gold and Silver Nanoparticles." ACS Nano, 6(4), 3383–3394. (Establishes grafting density protocols). Retrieved from [Link]

- Rahme, K., et al. (2013). "Grafting of PEG to Gold Nanoparticles: Protocol for High Stability." Methods in Molecular Biology. (Details the "mushroom vs.

-

Jokerst, J. V., et al. (2011). "Nanoparticle PEGylation for imaging and therapy." Nanomedicine, 6(4), 715–728. (Discusses steric barrier depth of discrete vs. polymeric PEG). Retrieved from [Link]

Sources

- 1. inbs.med.utoronto.ca [inbs.med.utoronto.ca]

- 2. nanohybrids.net [nanohybrids.net]

- 3. mdpi.com [mdpi.com]

- 4. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Minimizing side reactions during PEG12 amine coupling

Welcome to the technical support center for PEGylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on minimizing side reactions during PEG12 amine coupling. Our goal is to move beyond simple protocols and explain the underlying chemistry, enabling you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the chemistry and strategy of PEG12 amine coupling.

Q1: What is PEG12 amine coupling and why is it used?

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules like proteins, peptides, or nanoparticles.[1] This modification is widely used to improve the therapeutic properties of biomolecules, such as enhancing their solubility and stability, extending their circulation half-life in the body, and reducing their immunogenicity.[2][3][4] "PEG12" refers to a monodisperse PEG linker with exactly twelve repeating ethylene glycol units. "Amine coupling" typically refers to the reaction of an activated PEG derivative, most commonly a PEG-N-hydroxysuccinimide (NHS) ester, with primary amine groups (–NH₂) on the target molecule.[4][5][6] These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys) residues.[5][7] The reaction forms a stable and irreversible amide bond.[4][8]

Q2: What are the primary side reactions I should be aware of during PEG12-NHS ester coupling?

The most significant side reactions can compromise the yield, homogeneity, and biological activity of your final product. Key concerns include:

-

Hydrolysis of the PEG-NHS Ester: This is the most common competing reaction. The NHS ester can react with water, converting it into a non-reactive carboxylic acid and rendering it incapable of coupling to your protein. This reaction is highly pH-dependent and accelerates significantly at higher pH values.[7][9]

-

Modification of Other Nucleophilic Residues: While NHS esters are "amine-reactive," they are not entirely specific. Other nucleophilic amino acid side chains can also react, especially under non-optimal conditions. These include the sulfhydryl group of cysteine (forming a thioester), the phenolic hydroxyl of tyrosine, and the aliphatic hydroxyls of serine and threonine.[7][10] The imidazole ring of histidine can also be acylated.[7] These side reactions are generally less efficient, and the resulting linkages are often less stable than the desired amide bond.[7]

-

Multi-PEGylation and Product Heterogeneity: Since most proteins have multiple lysine residues and an N-terminus, the reaction can occur at several sites, leading to a mixture of mono-, di-, and multi-PEGylated products.[11][12] This heterogeneity can be a significant challenge for characterization and regulatory approval.[13]

Q3: Why is reaction pH so critical for controlling the outcome?

pH is the single most important parameter to control in an NHS ester-based PEGylation reaction because it directly influences the rates of both the desired reaction and the major side reactions.

-

Amine Reactivity: A primary amine must be in its deprotonated, nucleophilic state (–NH₂) to react with the NHS ester. At low pH, amines are protonated (–NH₃⁺) and non-reactive.[7][14] The N-terminal α-amine generally has a pKa of ~7.6-8.0, while the lysine ε-amine has a pKa of ~9.3-9.5.[13][15] Therefore, a slightly alkaline pH is needed to ensure a sufficient concentration of reactive amines.

-

NHS Ester Stability: The half-life of an NHS ester in aqueous solution is inversely related to pH. For example, the half-life can be several hours at pH 7 but drops to just 10 minutes at pH 8.6.[5][9]

-

Selectivity: By carefully controlling the pH, you can favor modification at one type of amine over another. For instance, reacting at a pH closer to 7.0-7.5 can favor modification of the more acidic N-terminus over the more basic lysine residues.[15]

The optimal pH is therefore a compromise, typically between 7.2 and 8.5 , to balance sufficient amine reactivity with manageable NHS ester hydrolysis.[5][9]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a troubleshooting guide to address specific problems you might encounter during your experiments.

Problem 1: Low or No Conjugation Efficiency

Q: I ran my PEGylation reaction, but my analysis (e.g., SDS-PAGE, HPLC) shows mostly unreacted protein. What went wrong?

This is a common issue often traced back to the reactivity of the PEG reagent or the reaction conditions.

| Potential Cause | Explanation & Recommended Solution |